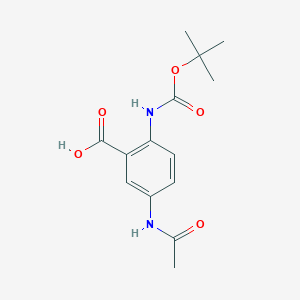

Boc-5-acetamido-2-aminobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-5-acetamido-2-aminobenzoic acid is a chemical compound with the molecular formula C14H18N2O5 and a molar mass of 294.3 g/mol . It is known for its applications in various fields of scientific research, particularly in the synthesis of peptides and other complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Boc-5-acetamido-2-aminobenzoic acid can be synthesized through a multi-step process. One common method involves the protection of the amino group of 5-amino-2-acetamidobenzoic acid with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-5-acetamido-2-aminobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are often carried out in polar aprotic solvents like DCM or acetonitrile.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of scavengers like water or anisole to capture the by-products.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles used in substitution reactions. For deprotection reactions, the primary product is the free amine derivative of 5-acetamido-2-aminobenzoic acid .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview:

Boc-5-acetamido-2-aminobenzoic acid serves as a protecting group in peptide synthesis. Protecting groups are crucial for selectively modifying amino acids without affecting other functional groups.

Case Study:

In a study on peptide synthesis, Boc-protected amino acids were utilized to create complex peptides with specific biological activities. The protection allowed for the sequential addition of amino acids while preventing unwanted reactions at the amine or carboxylic acid functionalities .

Drug Development

Overview:

The compound plays a vital role in the development of pharmaceuticals, particularly as a scaffold for creating bioactive compounds that target specific biological pathways.

Case Study:

Research has demonstrated that derivatives of this compound exhibit enhanced oral bioavailability and reduced metabolic inactivation when used as prodrugs. These modifications have shown promise in revitalizing older drugs with poor pharmacokinetic profiles, such as para-aminosalicylic acid (PAS), which is used in tuberculosis treatment .

Bioconjugation

Overview:

this compound is employed in bioconjugation processes to facilitate the attachment of biomolecules like proteins and nucleic acids to surfaces or other molecules.

Case Study:

In drug delivery systems, researchers have utilized this compound to enhance the efficacy of targeted therapies by improving the stability and solubility of conjugated biomolecules. This application is particularly beneficial in developing targeted cancer therapies .

Analytical Chemistry

Overview:

The compound is also used in various analytical techniques, including chromatography, to separate and identify complex mixtures in biological samples.

Case Study:

In a study focused on the analysis of drug metabolites, this compound was employed as a derivatization agent in high-performance liquid chromatography (HPLC), improving the detection limits and resolution of analytes .

Material Science

Overview:

Its unique properties are leveraged in developing advanced materials, including polymers and coatings that require specific functional groups for enhanced performance.

Case Study:

Research has indicated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in biomedical devices and smart coatings .

Data Summary Table

Wirkmechanismus

The mechanism of action of Boc-5-acetamido-2-aminobenzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Boc-5-acetamidoanthranilic acid

- 5-acetamido-2-(tert-butoxycarbonylamino)benzoic acid

Uniqueness

Boc-5-acetamido-2-aminobenzoic acid is unique due to its specific structure, which includes both an acetamido group and a Boc-protected amino group. This dual functionality makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .

Biologische Aktivität

Boc-5-acetamido-2-aminobenzoic acid (Boc-AABA) is a chemically modified derivative of 5-acetamido-2-aminobenzoic acid, featuring a tert-butyloxycarbonyl (Boc) protective group. This modification enhances its stability, solubility, and potential biological applications. The compound has garnered attention due to its promising biological activities, particularly in the realms of analgesic and anti-inflammatory properties. This article delves into the biological activity of Boc-AABA, supported by relevant data tables and research findings.

- Molecular Formula : C14H18N2O5

- Molecular Weight : 294.30 g/mol

The Boc group serves to protect the amino functionality, allowing for greater stability during chemical reactions and biological interactions. This property makes Boc-AABA a valuable compound in peptide synthesis and proteomics research.

Biological Activity Overview

Boc-AABA exhibits several notable biological activities, primarily related to its interaction with cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory drugs. Similar compounds have shown significant analgesic effects through COX inhibition, suggesting that Boc-AABA may possess comparable pharmacological properties.

Key Biological Activities

-

Analgesic Effects :

- Compounds structurally related to Boc-AABA have demonstrated analgesic properties by inhibiting COX enzymes, particularly COX-2, which is associated with inflammation and pain.

- In vitro studies indicate that derivatives of 5-acetamido-2-hydroxybenzoic acid exhibit improved binding affinity to COX-2 receptors, enhancing their analgesic potential .

- Anti-inflammatory Activity :

Comparative Analysis with Related Compounds

The following table summarizes key structural analogs of Boc-AABA and their associated biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Acetamido-2-hydroxybenzoic acid | C9H10N2O3 | Analgesic properties; COX inhibitor |

| 5-Acetamido-2-amino benzoic acid | C9H10N2O3 | Precursor compound; used in drug synthesis |

| 4-Acetamidobenzoic acid | C9H11N1O3 | Similar structure; used as an analgesic |

Uniqueness : The presence of the Boc group in Boc-AABA enhances its stability and reactivity compared to unprotected derivatives, making it particularly valuable in synthetic applications where controlled reactivity is essential.

Case Studies and Research Findings

- In Vivo Studies :

- Molecular Docking Studies :

- Pharmacokinetic Evaluations :

Eigenschaften

IUPAC Name |

5-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-8(17)15-9-5-6-11(10(7-9)12(18)19)16-13(20)21-14(2,3)4/h5-7H,1-4H3,(H,15,17)(H,16,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOIHHGLRASUAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.